ADA Inhibition: Reversible, Semi-Tight Binding vs. Irreversible Tight-Binding of Pentostatin
EHNA inhibits adenosine deaminase (ADA) with a semi-tight-binding, reversible mechanism. Its inhibition constant (Ki) for human erythrocytic ADA is 1.6 nM, a potency that is orders of magnitude lower than the tight-binding, essentially irreversible inhibitor pentostatin (deoxycoformycin), which exhibits a Ki of 2.5 pM [1]. Critically, the time to reach steady-state inhibition differs dramatically: ~2-3 minutes for EHNA versus many hours for pentostatin, reflecting their divergent on/off rates [1].
| Evidence Dimension | ADA Inhibition Potency (Ki) and Reversibility Kinetics |
|---|---|
| Target Compound Data | Ki = 1.6 nM; Reversible, semi-tight-binding; Steady-state reached in ~2-3 min |
| Comparator Or Baseline | Pentostatin (2'-deoxycoformycin): Ki = 2.5 pM; Tight-binding, essentially irreversible; Steady-state takes many hours |
| Quantified Difference | Pentostatin is ~640-fold more potent (by Ki) and exhibits vastly slower binding kinetics, leading to prolonged, essentially irreversible ADA inactivation. |
| Conditions | Purified human erythrocytic ADA in a cell-free biochemical assay. |
Why This Matters
This difference is critical for experimental design. EHNA's rapid reversibility allows for washout experiments and acute modulation of ADA activity, whereas pentostatin's near-irreversible binding causes long-lasting enzyme inhibition, suitable for chronic immunosuppression models but not for transient signaling studies.
- [1] Agarwal, R. P., Spector, T., & Parks, R. E., Jr. (1977). Tight-binding inhibitors—IV. Inhibition of adenosine deaminases by various inhibitors. Biochemical Pharmacology, 26(5), 359-367. View Source
